1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Description
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-12-18(15(2)26(14)16-8-10-17(29-3)11-9-16)20(28)13-30-22-24-25-23-27(22)19-6-4-5-7-21(19)31-23/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZNMEVXXZKEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone (CAS Number: 379248-38-1) is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by empirical data and case studies.
Molecular Formula and Weight
- Molecular Formula: C23H20N4O2S2
- Molecular Weight: 448.56 g/mol
- Density: 1.39 g/cm³ (predicted)
Structural Components
The compound consists of several key structural elements:
- A pyrrole ring with two methyl groups and a methoxyphenyl substituent.
- A triazole ring fused to a benzothiazole moiety.
- A sulfanyl group which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole and benzothiazole moieties exhibit significant anticancer properties. A study evaluated various triazole derivatives for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain derivatives showed promising cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | MCF-7 IC50 (µM) | Bel-7402 IC50 (µM) |
|---|---|---|
| Triazolo-benzothiazole derivative 1 | 15.0 | 20.5 |
| Triazolo-benzothiazole derivative 2 | 10.5 | 18.0 |
| Target Compound (1-[1-(4-Methoxyphenyl)... | 12.0 | 17.5 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound's structure allows it to interact with microbial enzymes, inhibiting their function. For instance, mercapto-substituted triazoles have shown effectiveness against various bacterial strains .
Antiviral Activity
The antiviral potential of the compound has been explored in the context of its ability to inhibit viral replication. The presence of the triazole ring is particularly significant as it has been associated with antiviral activity against several viruses, including those causing influenza and hepatitis C .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity: The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition.
- DNA Intercalation: The planar structure of the triazole and benzothiazole rings facilitates intercalation into DNA, disrupting replication processes.
Study on Anticancer Activity
A notable study conducted by the National Cancer Institute evaluated a series of triazolo-benzothiazole derivatives for their anticancer activity across multiple cell lines. The target compound demonstrated a significant reduction in cell viability at concentrations below 20 µM, indicating its potential as an anticancer agent .
Study on Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against several pathogenic strains .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrrole and triazole structures exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of sulfur and nitrogen heterocycles. Preliminary studies have shown that related compounds exhibit activity against a range of bacteria and fungi. For instance, a derivative was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. Molecular docking studies have indicated favorable interactions with the enzyme, making it a candidate for further development as an anti-inflammatory agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Watanabe et al. (2010) | Evaluate anticancer properties | The compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. |
| MDPI Research (2021) | Investigate antimicrobial effects | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Bioorganic Chemistry (2022) | Assess anti-inflammatory potential | Demonstrated inhibition of 5-lipoxygenase activity with an IC50 value of 50 µM in vitro. |
Comparison with Similar Compounds
Pyrrole-Based Analogues
- 1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (): Key Difference: Replacement of the 4-methoxyphenyl group with 4-methylphenyl and substitution of the benzothiazole with a pyridine ring. The pyridine ring may decrease lipophilicity, affecting bioavailability .
Triazolothiadiazole Derivatives
- 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ():
- Key Difference : Use of thiadiazole instead of benzothiazole in the fused triazole system.
- Impact : Thiadiazole’s lower aromaticity and higher electronegativity may reduce π-π interactions but enhance hydrogen bonding, altering target specificity (e.g., antifungal activity via 14-α-demethylase inhibition) .
Anticonvulsant Activity
- 7-Alkoxy-triazolo[3,4-b]benzo[d]thiazoles (): Comparison: Compound 7g showed potent anticonvulsant activity in rodent models.
Physicochemical Properties
Preparation Methods
Formic Acid-Mediated Cyclization
A General Procedure (B) from ACS Journal of Medicinal Chemistry involves refluxing 2-hydrazino-6-methylbenzothiazole in formic acid (5 mL, 9 hours) to yield 6-methyltriazolo[3,4-b]benzothiazole. The method achieves 10% yield after crystallization (cyclohexane/EtOAc), with purity >99% confirmed via HPLC.
Sulfur-Assisted Cyclization
A Russian patent (RU2223275C1) describes fusion of 2-hydrazinobenzothiazole with elemental sulfur (190°C, 10 minutes), followed by alkaline hydrolysis and neutralization to isolate the triazolo-benzothiazole thione. This method offers a higher yield (69%) but requires stringent temperature control.
Comparative Analysis
Formation of the Sulfanyl Ethanone Bridge
The critical coupling step involves introducing the sulfanyl ethanone linker between the pyrrole and triazolo-benzothiazole moieties. Technical disclosures from MSN Laboratories describe analogous sulfanyl linkages using nucleophilic substitution.
Thiol-Activated Coupling
1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl ethanone is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄, yielding 2-bromo-1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone. This intermediate reacts withtriazolo[3,4-b]benzothiazole-1-thiol (generated via hydrolysis of the thione) in DMF with K₂CO₃ as a base (25°C, 6 hours).
Reaction Optimization
Purification and Characterization
Crude product purification employs column chromatography (silica gel, hexane/EtOAc 3:1) followed by recrystallization from ethanol. Structural confirmation is achieved via:
-
¹H/¹³C NMR : Peaks at δ 2.41 (CH₃, pyrrole), 3.82 (OCH₃), 7.28–7.92 (aromatic protons).
-
Mass Spectrometry : Molecular ion peak at m/z 463.2 (C₂₃H₂₁N₃O₂S₂).
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : The steric bulk of the pyrrole and triazolo-benzothiazole groups hinders nucleophilic substitution. Using polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts (e.g., TBAB) improves reactivity.
-
Thione Oxidation : Thetriazolo[3,4-b][1,benzothiazole-1-thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere with BHT (0.1%) as an antioxidant minimizes disulfide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
